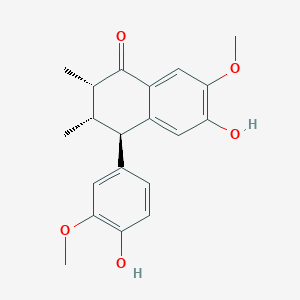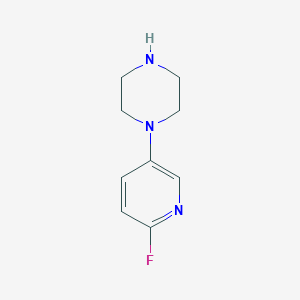
1-(6-Fluoropyridin-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoropyridin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Fluoropyridin-3-yl)piperazine typically involves the reaction of 6-fluoropyridine with piperazine. One common method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Fluoropyridin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(6-Fluoropyridin-3-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Fluoropyridin-3-yl)piperazine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. It acts as an agonist at these receptors, modulating their activity and influencing various physiological processes . The compound’s effects are mediated through the activation of signaling pathways associated with these receptors.
Comparison with Similar Compounds
1-(3-(6-Fluoropyridin-3-yl)oxy)propyl)piperazine: This compound also features a fluoropyridine moiety but with a different linker.
6-(2-Fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline: This compound combines a fluoropyridine moiety with a quinazoline ring.
Uniqueness: 1-(6-Fluoropyridin-3-yl)piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to act as a multitarget agonist at dopamine and serotonin receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H12FN3 |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(6-fluoropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12FN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
InChI Key |
QIYKCTPMBPDDIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


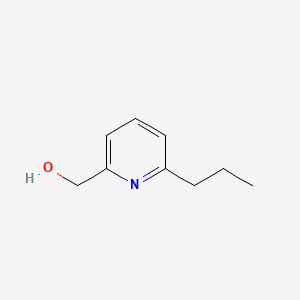
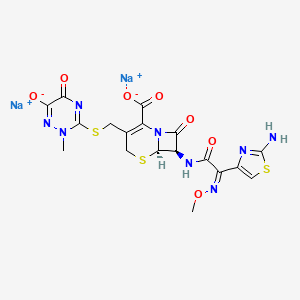

![Ethyl benzo[d]thiazole-4-carboxylate](/img/structure/B12435643.png)
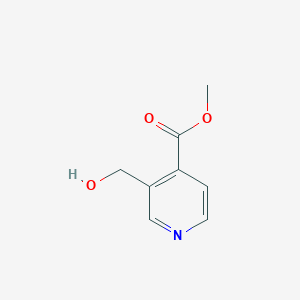
![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylicacid](/img/structure/B12435674.png)
![(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid](/img/structure/B12435680.png)


